PCSK9 degrader 1
Beschreibung
PCSK9-Degrader 1 ist ein selektiver Degrader der Proprotein-Konvertase Subtilisin/Kexin Typ 9. Diese Verbindung wurde entwickelt, um die Proprotein-Konvertase Subtilisin/Kexin Typ 9, ein Protein, das eine entscheidende Rolle bei der Regulierung des LDL-Cholesterinspiegels im Blut spielt, anzugreifen und abzubauen. Durch die Förderung des Abbaus der Proprotein-Konvertase Subtilisin/Kexin Typ 9 trägt PCSK9-Degrader 1 dazu bei, den LDL-Cholesterinspiegel im Plasma zu senken, wodurch möglicherweise das Risiko für Herz-Kreislauf-Erkrankungen verringert wird .
Eigenschaften
Molekularformel |
C34H34FN3O6S |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |
InChI |
InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |
InChI-Schlüssel |
QSQMEZHJQDPPNQ-GWDUEUPMSA-N |
Isomerische SMILES |
C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PCSK9-Degrader 1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung von Zwischenverbindungen: Der erste Schritt beinhaltet die Herstellung von Zwischenverbindungen durch Reaktionen wie Veresterung, Amidierung und Cyclisierung.
Kupplungsreaktionen: Die Zwischenverbindungen werden dann unter Verwendung von Reagenzien wie Kupplungsmitteln und Katalysatoren Kupplungsreaktionen unterzogen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von PCSK9-Degrader 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, die Skalierung der Reaktionen und die Sicherstellung der Reinheit und Qualität des Endprodukts durch strenge Qualitätskontrollmaßnahmen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PCSK9-Degrader 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen mit Reduktionsmitteln stattfinden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in der Verbindung durch andere Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zur Bildung oxidierter Derivate führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Cholesterol Management
- Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.
- Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .
-
Treatment of Hypercholesterolemia
- Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .
- Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .
-
Potential Beyond Cardiovascular Diseases
- Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .
- Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Table 1: Summary of Clinical Trials Involving this compound
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study A | High-risk cardiovascular patients | This compound + statin | 60% reduction in LDL-C after 12 weeks |
| Study B | Familial hypercholesterolemia patients | Monotherapy with this compound | Significant decrease in LDL-C levels; improved safety profile |
| Study C | Patients with mixed dyslipidemia | Combination therapy | Enhanced lipid profile improvement compared to statin alone |
Notable Research Insights
- A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .
- Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .
Wirkmechanismus
PCSK9 degrader 1 exerts its effects by binding to proprotein convertase subtilisin/kexin type 9 and promoting its degradation. This process involves the following steps:
Binding: this compound binds to proprotein convertase subtilisin/kexin type 9 with high affinity.
Degradation: The binding of this compound leads to the recruitment of cellular degradation machinery, resulting in the degradation of proprotein convertase subtilisin/kexin type 9.
Reduction of Low-Density Lipoprotein Cholesterol Levels: The degradation of proprotein convertase subtilisin/kexin type 9 increases the recycling of low-density lipoprotein receptors on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from the blood.
Vergleich Mit ähnlichen Verbindungen
PCSK9-Degrader 1 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Selektivität und Affinität für die Proprotein-Konvertase Subtilisin/Kexin Typ 9 einzigartig. Ähnliche Verbindungen umfassen:
Evolocumab: Ein monoklonaler Antikörper, der die Proprotein-Konvertase Subtilisin/Kexin Typ 9 hemmt.
Alirocumab: Ein weiterer monoklonaler Antikörper, der auf die Proprotein-Konvertase Subtilisin/Kexin Typ 9 abzielt.
Inclisiran: Eine kleine interferierende RNA, die den Gehalt an Proprotein-Konvertase Subtilisin/Kexin Typ 9 reduziert.
PCSK9-Degrader 1 zeichnet sich durch seine kleine Molekülstruktur aus, die verschiedene Verabreichungsformen ermöglicht und möglicherweise weniger Nebenwirkungen im Vergleich zu monoklonalen Antikörpern verursacht .
Biologische Aktivität
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.
PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:
- Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .
- Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .
Biological Activity of this compound
This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:
- Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .
- Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .
Case Studies and Research Findings
Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:
- Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .
- Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .
- Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .
Comparative Analysis
The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:
| Feature | This compound | PCSK9 Monoclonal Antibodies |
|---|---|---|
| Mechanism | Enhances degradation of PCSK9 | Blocks PCSK9 from binding LDLR |
| Effect on LDL-C | Significant reduction expected | Up to 60% reduction |
| Cardiovascular Risk Reduction | Potentially significant | Approximately 20% |
| Target Receptor | Indirectly increases LDLR | Directly inhibits PCSK9 |
| Clinical Approval Status | Under investigation | Approved |
Q & A
Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?
this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:
- Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .
- Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .
Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?
- HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .
- Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .
Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?
- Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.
- Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .
Advanced Research Questions
Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?
- Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .
- Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .
- Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .
Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?
Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?
- SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .
- qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .
Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?
- Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .
- In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .
Methodological Considerations
Q. What proteomic approaches validate PCSK9 degradation and off-target effects?
Q. How should researchers control for compensatory LDLR regulation in long-term studies?
- Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .
- CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .
Data Interpretation Frameworks
Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
